Pyrido[3,4-b]pyrazine
Overview
Description
Pyrido[3,4-b]pyrazine is a chemical compound with the CAS Number: 254-86-4 . It has a molecular weight of 131.14 . This compound has been used in the design of promising protein kinase inhibitors . It has also been employed in dye-sensitized solar cells (DSSCs) .
Synthesis Analysis
The synthesis of Pyrido[3,4-b]pyrazine involves halogenation in deprotometalation-trapping reactions using mixed 2,2,6,6-tetramethyl piperidino-based lithium-zinc combinations in tetrahydrofuran . The halogenated product can then be subjected to palladium-catalyzed couplings with arylboronic acids or anilines .Molecular Structure Analysis
The molecular structure of Pyrido[3,4-b]pyrazine has been analyzed using density functional theory (DFT) . The absorption spectra properties of dyes are analyzed by DFT .Chemical Reactions Analysis
Pyrido[3,4-b]pyrazine has been used in dye-sensitized solar cells (DSSCs). The absorption spectra properties of dyes are analyzed by density functional theory (DFT) . It has also been used in electrochemical DNA sensing .Physical And Chemical Properties Analysis
Pyrido[3,4-b]pyrazine has a molecular weight of 131.14 . Its physical form and shipping temperature are not specified .Scientific Research Applications
Semiconductor Applications : Pyrido[3,4-b]pyrazine-based donor−acceptor copolymers were synthesized and characterized for their photophysical, electrochemical properties, and field-effect carrier mobilities. These polymers displayed tunable optical absorption bands and ambipolar redox properties, indicating potential applications in semiconductor technologies (Wu, Kim, Champion, & Jenekhe, 2008).
Design of Protein Kinase Inhibitors : A novel family of disubstituted pyrido[3,4-b]pyrazine-based compounds was identified as a valuable series for designing protein kinase inhibitors, showing activity against several cancer-related protein kinases. This research suggests their potential in drug discovery for cancer treatment (Antoine et al., 2016).
Dye-Sensitized Solar Cells : Pyrido[3,4-b]pyrazine-based organic sensitizers were synthesized and applied in dye-sensitized solar cells (DSSCs), demonstrating high power conversion efficiency and stability. This indicates their promise as efficient and stable sensitizers in solar energy conversion (Ying et al., 2014).
Antibacterial Properties : Novel pyrido[2,3-b]pyrazine 1,4-dioxide and 1-oxide derivatives were synthesized and evaluated for their antibacterial activities. The 1,4-dioxide derivatives showed strong antibacterial activities, suggesting their potential as antibacterial agents (Miyazawa, Takabatake, & Hasegawa, 1997).
Synthesis of Novel Derivatives : Research on the synthesis of 5,6,7,8-Tetrahydropyrido[3,4-b]pyrazine and other novel 2,8-Disubstituted Pyrido[3,4-b]pyrazines provided insights into new methods for preparing these compounds, important for further applications in medicinal chemistry and materials science (Ling-jun, 2010; Antoine et al., 2012).
Electrochromic Materials : Pyrido[3,4-b]pyrazine derivatives were explored as potential donor-acceptor polymeric electrochromic materials, displaying high coloration efficiency and potential applications in near-infrared electrochromic devices (Zhao, Wei, Zhao, & Wang, 2014).
Electrochemical Reduction : Studies on the electrochemical reduction of pyrido[2,3-b] and [3,4-b]pyrazines provided insights into the formation of various dihydro and tetrahydro derivatives, important for understanding their reactivity and potential applications in electrochemical processes (Armand, Chekir, & Pinson, 1978).
Safety And Hazards
Future Directions
Pyrido[3,4-b]pyrazine and its derivatives have shown promise in various fields. For instance, they have been used in the design of promising protein kinase inhibitors , and in dye-sensitized solar cells (DSSCs) . Future research may focus on further exploring these applications and discovering new ones.
properties
IUPAC Name |
pyrido[3,4-b]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3/c1-2-8-5-7-6(1)9-3-4-10-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYLGVQVJCVFREB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=NC=CN=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60348531 | |
Record name | pyrido[3,4-b]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60348531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrido[3,4-b]pyrazine | |
CAS RN |
254-86-4 | |
Record name | pyrido[3,4-b]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60348531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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